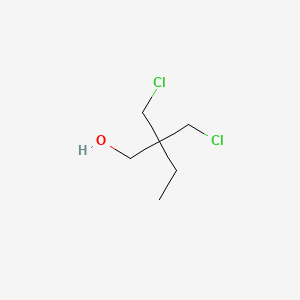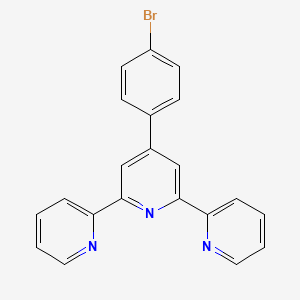
2,2-Bis(chloromethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(chloromethyl)butan-1-ol is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated alcohol, characterized by the presence of two chloromethyl groups attached to the second carbon of a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)butan-1-ol typically involves the chlorination of butan-1-ol derivatives. One common method is the reaction of butan-1-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the second carbon position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(chloromethyl)butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The chloromethyl groups can be reduced to form the corresponding methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include methyl-substituted butanols.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(chloromethyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of cross-linked polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,2-Bis(chloromethyl)butan-1-ol involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.
Molecular Targets and Pathways
In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(bromomethyl)butan-1-ol: Similar structure but with bromine atoms instead of chlorine.
2,2-Bis(methyl)butan-1-ol: Lacks the halogen atoms, making it less reactive.
2,2-Bis(chloromethyl)propan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
2,2-Bis(chloromethyl)butan-1-ol is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, where such reactivity is often desired.
Eigenschaften
IUPAC Name |
2,2-bis(chloromethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYPMIIDSCISR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452064 |
Source


|
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-54-4 |
Source


|
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one](/img/structure/B1337422.png)






![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)



